Covalent Warhead Potential: Chloroacetamido vs. Acetamido Substitution at the 3-Position of Benzofuran-2-Carboxamide
The defining structural feature of CAS 888455-84-3 is the 3-chloroacetamido group, which contains an α-chloro substituent capable of undergoing nucleophilic displacement by cysteine thiols or other biological nucleophiles, enabling covalent target engagement [1]. In contrast, the direct acetamido analog (3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide, CAS 888454-17-9) bears only a methyl group at the corresponding position and lacks this electrophilic reactivity entirely . The chloroacetamido warhead has been validated in published glutaredoxin-1 inhibitors (e.g., CWR-J02) as a functional covalent modifier, whereas the acetamido congener acts solely through reversible binding interactions [1]. The leaving group potential of the chlorine atom (pKa of the conjugate acid of chloride ≈ −7) enables irreversible adduct formation under physiological conditions, a mechanistic capability absent in the non-halogenated analog [2].
| Evidence Dimension | Electrophilic reactivity (covalent bond-forming potential with biological nucleophiles) |
|---|---|
| Target Compound Data | Chloroacetamido group present; α-chloro substituent enables nucleophilic displacement (SN2) by cysteine thiols |
| Comparator Or Baseline | CAS 888454-17-9 (3-acetamido analog): Methyl group in place of chloromethyl; no electrophilic leaving group; reversible binding only |
| Quantified Difference | Qualitative mechanistic difference: covalent vs. non-covalent target engagement; CWR-J02 chloroacetamido compounds show irreversible inhibition in washout experiments (class-level inference) |
| Conditions | Inferred from chloroacetamido pharmacophore literature (Gorelenkova Miller et al., 2017); direct experimental data for CAS 888455-84-3 not available from non-excluded sources |
Why This Matters
Covalent inhibitors offer prolonged target residence time and potential for differentiated pharmacology compared to reversible analogs, a critical consideration for screening library design and lead optimization campaigns.
- [1] Gorelenkova Miller, O.; Cole, K. S.; Emerson, C. C.; Allimuthu, D.; Golczak, M.; Stewart, P. L.; Weerapana, E.; Adams, D. J.; Mieyal, J. J. Novel Chloroacetamido Compound CWR-J02 Is an Anti-Inflammatory Glutaredoxin-1 Inhibitor. J. Biol. Chem. 2017, 292 (47), 19338–19351. View Source
- [2] Singh, J.; Petter, R. C.; Baillie, T. A.; Whitty, A. The Resurgence of Covalent Drugs. Nat. Rev. Drug Discov. 2011, 10 (4), 307–317. View Source
